Cetirizine acetic acid

概要

説明

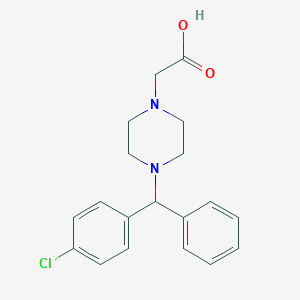

Cetirizine acetic acid, chemically designated as 2-[2-[4-[(4-chlorophenyl)(phenyl)methyl]piperazin-1-yl]ethoxy]acetic acid, is the core pharmacophore of the second-generation antihistamine cetirizine dihydrochloride . This compound features a piperazine ring linked to a diphenylmethyl group and an ethoxyacetic acid side chain. The acetic acid moiety enhances water solubility, while the piperazine and aromatic groups contribute to selective H1-receptor antagonism, making it effective against allergies with minimal sedation . Cetirizine dihydrochloride, its hydrochloride salt, is widely used for allergic rhinitis, urticaria, and dermatitis due to its non-sedating properties and long half-life (~8 hours) .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of cetirizine acetic acid typically involves the oxidation of a primary alcohol of hydroxyzine. The process can be summarized as follows:

Starting Material: Hydroxyzine, a first-generation antihistamine.

Oxidation: The primary alcohol group in hydroxyzine is oxidized to form this compound.

Reaction Conditions: The oxidation is usually carried out under controlled conditions using oxidizing agents such as potassium permanganate or chromium trioxide.

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale oxidation processes. The reaction is optimized for yield and purity, often using continuous flow reactors to ensure consistent product quality. The final product is purified through crystallization and filtration techniques to meet pharmaceutical standards .

化学反応の分析

Types of Reactions: Cetirizine acetic acid undergoes several types of chemical reactions, including:

Oxidation: Conversion of hydroxyzine to this compound.

Substitution: Reactions involving the replacement of functional groups on the piperazine ring.

Hydrolysis: Breakdown of ester or amide bonds under acidic or basic conditions.

Common Reagents and Conditions:

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Substitution Reagents: Halogenating agents, nucleophiles.

Hydrolysis Conditions: Acidic or basic aqueous solutions.

Major Products:

Oxidation: this compound.

Substitution: Various substituted piperazine derivatives.

Hydrolysis: Carboxylic acids and amines.

科学的研究の応用

Pharmacological Properties

Cetirizine acetic acid functions primarily as an H1 receptor antagonist, effectively reducing symptoms associated with allergies such as sneezing, itching, and nasal congestion. Its antihistaminic activity is particularly noted for being non-sedating compared to first-generation antihistamines. The compound exhibits a rapid onset of action, with effects lasting up to 24 hours post-administration, making it suitable for once-daily dosing in clinical settings .

Allergy Management

This compound is predominantly used in the treatment of allergic rhinitis and chronic urticaria. Clinical trials have demonstrated its efficacy in significantly improving symptom scores related to seasonal and perennial allergic rhinitis. For instance, a study reported that cetirizine significantly reduced total symptom severity complex (TSSC) scores compared to placebo over a four-week treatment period .

Dermatological Conditions

The compound has also been evaluated for its effectiveness in treating dermatological conditions characterized by histamine release. In patients with chronic spontaneous urticaria, cetirizine has been shown to improve quality of life and reduce the frequency and severity of urticaria symptoms. A randomized trial indicated that patients receiving cetirizine experienced higher rates of complete remission compared to those receiving placebo .

Gastrointestinal Disorders

Recent studies have explored the potential of this compound in gastrointestinal applications, particularly in models of ulcerative colitis induced by acetic acid in rats. Treatment with cetirizine was associated with significant amelioration of intestinal lesions compared to untreated controls, suggesting a protective effect against mucosal damage .

Comparative Efficacy

The following table summarizes the comparative efficacy of this compound against other antihistamines in various clinical scenarios:

| Condition | This compound | Other Antihistamines | Notes |

|---|---|---|---|

| Allergic Rhinitis | Effective | Less effective | Significant reduction in TSSC scores |

| Chronic Urticaria | High remission rates | Variable efficacy | Superior outcomes compared to placebo |

| Ulcerative Colitis | Amelioration observed | Not applicable | Protective effects on intestinal mucosa |

Allergic Rhinitis Study

A double-blind, placebo-controlled trial involving 321 participants evaluated the impact of cetirizine on allergic rhinitis symptoms over four weeks. Results indicated that participants receiving cetirizine reported significant improvements in nasal symptoms and overall quality of life compared to those on placebo (p < 0.05) .

Chronic Urticaria Trial

In a study assessing the efficacy of cetirizine for chronic urticaria, patients treated with cetirizine showed a greater reduction in Urticaria Activity Score (UAS) compared to those receiving placebo (62.5% vs 44% complete remission) . These findings reinforce the drug's role as a first-line treatment option.

作用機序

Cetirizine acetic acid exerts its effects by selectively inhibiting peripheral H1 receptors. This inhibition prevents histamine from binding to these receptors, thereby reducing allergic symptoms such as itching, sneezing, and inflammation. The compound’s high selectivity for peripheral receptors minimizes central nervous system effects, making it less sedating compared to first-generation antihistamines .

類似化合物との比較

Comparison with Structurally Similar Compounds

Levocetirizine: The Active Enantiomer

Levocetirizine, the (R)-enantiomer of cetirizine, shares the same acetic acid backbone but exhibits superior pharmacokinetics. Clinical studies show it has higher efficacy (C~max~ ≈270 ng/mL vs. racemic cetirizine) and reduced side effects (e.g., drowsiness) due to enantioselective receptor binding . Its elimination half-life (~8 hours) matches cetirizine, but its lower dose requirement (5 mg vs. 10 mg for cetirizine) underscores enhanced potency .

| Parameter | Cetirizine Dihydrochloride | Levocetirizine Dihydrochloride |

|---|---|---|

| Dose | 10 mg | 5 mg |

| C~max~ | ~250 ng/mL | ~270 ng/mL |

| t~max~ | 1.2 hours | 0.9 hours |

| Half-life | 8 hours | 8 hours |

| Sedation Risk | Low | Lower |

| Reference |

Hydroxyzine: The Prodrug Precursor

Hydroxyzine, a first-generation antihistamine, is metabolized into cetirizine. While both share a piperazine backbone, hydroxyzine’s tertiary amine structure increases blood-brain barrier penetration, causing sedation —a drawback absent in cetirizine due to its carboxylic acid group reducing CNS permeability .

Cetirizine Ethyl Ester (Related Compound A)

Cetirizine ethyl ester dihydrochloride, an impurity or synthetic intermediate, replaces the acetic acid with an ethyl ester. This modification reduces polarity , impacting solubility (freely soluble in organic solvents vs. cetirizine’s water solubility) and rendering it pharmacologically inactive . Regulatory standards (USP, EMA) mandate strict control of this impurity (<0.1% in formulations) due to safety concerns .

Functional and Analytical Comparisons

Zwitterionic Behavior

Cetirizine’s zwitterionic nature allows dual ionization (carboxylic acid as anion, piperazine as cation) at physiological pH, enhancing solubility and bioavailability. This contrasts with non-zwitterionic antihistamines (e.g., loratadine), which rely on hepatic metabolism for activation .

Solubility and Formulation Challenges

Cetirizine dihydrochloride is freely soluble in water (1 mg/mL) but insoluble in acetone or methylene chloride, necessitating aqueous formulations (e.g., syrups with acetic acid buffers) . In contrast, levocetirizine’s similar solubility profile enables comparable formulations .

Analytical Performance

HPLC methods for cetirizine quantification demonstrate high precision:

- Linearity : 25–300 µg/mL (R² >0.999) .

- Detection Limit : 0.37 µg/mL, comparable to paracetamol (0.39 µg/mL) .

- Resolution : 9.45 from mefenamic acid, ensuring specificity in multi-drug assays .

| Compound | LOD (µg/mL) | LOQ (µg/mL) | Resolution from Cetirizine |

|---|---|---|---|

| Cetirizine | 0.37 | 1.1 | - |

| Paracetamol | 0.39 | 1.2 | 4.68 |

| Mefenamic Acid | 0.39 | 1.2 | 6.73 |

| Reference |

生物活性

Cetirizine acetic acid, a derivative of cetirizine, is primarily known for its role as an antihistamine. This compound exhibits a variety of biological activities that extend beyond its antihistaminic effects, making it a subject of interest in various therapeutic areas, including allergy management and inflammatory conditions. This article synthesizes current research findings on the biological activity of this compound, highlighting key studies, mechanisms of action, and clinical implications.

Overview of this compound

Cetirizine is a second-generation antihistamine that selectively antagonizes the H1 receptor, thereby inhibiting the effects of histamine in allergic responses. Unlike first-generation antihistamines, cetirizine has minimal sedative effects due to its reduced ability to cross the blood-brain barrier. The acetic acid derivative enhances its solubility and bioavailability, which is crucial for therapeutic efficacy.

-

H1 Receptor Antagonism : this compound exerts its primary effect by blocking H1 receptors on various cell types, including:

- Immune Cells : Reduces histamine release from mast cells and basophils.

- Endothelial Cells : Inhibits vascular permeability and edema associated with allergic reactions.

- Anti-inflammatory Properties : Beyond H1 antagonism, cetirizine has been shown to modulate inflammatory pathways. It inhibits the production of pro-inflammatory cytokines such as IL-6 and TNF-α, which are crucial in the pathophysiology of allergic rhinitis and other inflammatory conditions .

- Impact on Signaling Pathways : Research indicates that cetirizine can influence signaling pathways such as PI3K/Akt/Nrf2, which are involved in oxidative stress response and inflammation regulation . This suggests a potential role for cetirizine in managing conditions characterized by oxidative stress and inflammation.

Efficacy in Allergic Rhinitis

A series of clinical trials have demonstrated the efficacy of cetirizine in treating allergic rhinitis (AR). In one randomized controlled trial, patients receiving doses between 10 mg to 30 mg reported significant improvements in total symptom severity compared to placebo (p < 0.05) over a four-week period . The results indicated enhanced quality of life scores among cetirizine users, particularly in managing nasal symptoms and overall daily activities.

Anti-inflammatory Effects in Ulcerative Colitis

A notable study investigated the effects of cetirizine on acetic acid-induced ulcerative colitis in rats. The administration of cetirizine (20 mg/kg) significantly reduced ulcer numbers and areas compared to untreated controls (p < 0.0001). The study highlighted that cetirizine's anti-inflammatory action might be mediated through the inhibition of pro-inflammatory cytokines and modulation of the PI3K/Akt/Nrf2 pathway .

| Treatment Group | Ulcer Number | Ulcer Area (%) | Cytokine Levels (IL-6) |

|---|---|---|---|

| Control | 12.86 ± 0.74 | 60.4 ± 3.2 | 57.24 ± 2.6 |

| Cetirizine | 1.86 ± 0.34 | 25.9 ± 3.1 | Reduced significantly |

Chronic Spontaneous Urticaria (CSU)

Cetirizine has also been evaluated for its effectiveness in chronic spontaneous urticaria (CSU). A Cochrane meta-analysis confirmed its efficacy as an H1-antihistamine for CSU management, showing significant improvements in Urticaria Activity Scores (UAS) when compared to placebo .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for producing cetirizine acetic acid, and what analytical techniques are critical for confirming its chemical structure?

this compound is synthesized via nucleophilic substitution between (4-chlorobenzhydryl)piperazine and ethyl chloroacetate, followed by alkaline hydrolysis. Critical analytical techniques include:

- Nuclear Magnetic Resonance (NMR) for verifying proton/carbon environments and stereochemistry.

- High-Performance Liquid Chromatography (HPLC) to assess purity (>98% by area normalization).

- Mass Spectrometry (MS) for molecular ion confirmation (MW: 388.9 g/mol). Pharmacopeial standards (e.g., USP) require comparison with certified reference materials and validation of methods per ICH Q2(R1) guidelines.

Q. How can researchers validate the purity of this compound in bulk drug substances, and what thresholds are considered acceptable?

Purity validation involves:

- HPLC-UV with a C18 column, mobile phase (methanol:ammonium acetate buffer, pH 4.5), and detection at 230 nm.

- Limit tests for impurities (e.g., ≤0.1% for any single impurity, ≤0.5% total impurities).

- Residual solvent analysis via gas chromatography (GC) for synthesis-related solvents (e.g., ethyl acetate ≤5000 ppm). Method validation must demonstrate specificity, precision (RSD <2%), and accuracy (recovery 98–102%).

Advanced Research Questions

Q. What methodological approaches are recommended for the identification and quantification of this compound impurities, such as Cetirizine Impurity B, in pharmaceutical formulations?

Impurity profiling requires:

- Stability-indicating HPLC-UV : Use a C18 column with gradient elution (methanol:0.77 g/L ammonium acetate + 1.0 mL triethylamine, pH 4.5). Detect degradation products under stress conditions (e.g., 40°C/75% RH for 6 months).

- LC-MS/MS : For structural elucidation of impurities (e.g., Impurity B: m/z 347.1 [M+H]⁺).

- Forced degradation studies : Acid/base hydrolysis (0.1–1.0 N HCl/NaOH), oxidative stress (3% H₂O₂), and photolysis (ICH Q1B).

Q. How can researchers design experiments to assess the stability of this compound under varying pH and temperature conditions?

- Dissolution testing : Use USP Apparatus 1 (100 rpm) with media simulating gastric (0.1 N HCl) and intestinal (pH 6.8 phosphate buffer) conditions.

- Accelerated stability studies : Store samples at 25°C/60% RH, 40°C/75% RH, and analyze at intervals (0, 1, 3, 6 months) for potency and impurity levels.

- Kinetic modeling : Calculate degradation rate constants (k) and activation energy (Ea) via Arrhenius plots.

Q. How should researchers address contradictions in published data regarding the pharmacokinetic behavior of this compound in different biological matrices?

- Cross-validation of methods : Compare LC-MS/MS assays (e.g., LLOQ: 0.1 ng/mL in plasma) with published UV-spectrophotometric methods to resolve sensitivity discrepancies.

- Matrix effect studies : Evaluate recovery in plasma, urine, and saliva using isotopically labeled internal standards (e.g., cetirizine-d4).

- Meta-analysis : Apply statistical tools (e.g., Bland-Altman plots) to assess inter-study variability in parameters like Cₘₐₓ and t₁/₂.

Q. Methodological Considerations

- Experimental reproducibility : Document detailed protocols for synthesis, chromatography, and stability testing to align with journal guidelines (e.g., Beilstein J. Org. Chem.). Include raw data in supplementary materials.

- Data interpretation : Use ANOVA for multi-group comparisons (e.g., degradation rates across pH levels) and principal component analysis (PCA) for impurity clustering.

特性

IUPAC Name |

2-[4-[(4-chlorophenyl)-phenylmethyl]piperazin-1-yl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21ClN2O2/c20-17-8-6-16(7-9-17)19(15-4-2-1-3-5-15)22-12-10-21(11-13-22)14-18(23)24/h1-9,19H,10-14H2,(H,23,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBQBQRKLQXVPIS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC(=O)O)C(C2=CC=CC=C2)C3=CC=C(C=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

113740-61-7, 942132-30-1 | |

| Record name | Cetirizine acetic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0113740617 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(4-((4-chlorophenyl)(phenyl)methyl)piperazin-1-yl)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-[(4-Chlorophenyl)phenylmethyl]-1-piperazineacetic Acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DE(CARBOXYMETHOXY) CETIRIZINE ACETIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8AO4AEB0V4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。